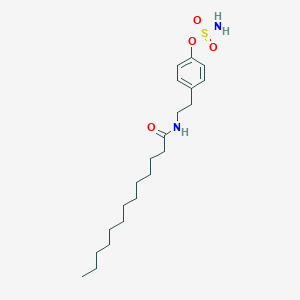

4-(2-TRIDECANAMIDOETHYL)PHENYL SULFAMATE

Beschreibung

4-(2-Tridecanamidoethyl)phenyl sulfamate is a sulfamate derivative characterized by a phenyl ring substituted with a tridecanamidoethyl group and a sulfamate moiety. Sulfamates are known for their ability to act as enzyme inhibitors due to their structural mimicry of bicarbonate or sulfate groups, enabling competitive binding to catalytic sites .

Eigenschaften

CAS-Nummer |

183560-60-3 |

|---|---|

Molekularformel |

C21H36N2O4S |

Molekulargewicht |

412.6 g/mol |

IUPAC-Name |

[4-[2-(tridecanoylamino)ethyl]phenyl] sulfamate |

InChI |

InChI=1S/C21H36N2O4S/c1-2-3-4-5-6-7-8-9-10-11-12-21(24)23-18-17-19-13-15-20(16-14-19)27-28(22,25)26/h13-16H,2-12,17-18H2,1H3,(H,23,24)(H2,22,25,26) |

InChI-Schlüssel |

OJSPHDOZFQKYKM-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCC(=O)NCCC1=CC=C(C=C1)OS(=O)(=O)N |

Kanonische SMILES |

CCCCCCCCCCCCC(=O)NCCC1=CC=C(C=C1)OS(=O)(=O)N |

Synonyme |

(4-O-sulfamoyl)-N-13CT (4-O-sulfamoyl)-N-tridecanoyl tyramine (p-O-sulfamoyl)-N-tridecanoyl tyramine |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of 4-(2-TRIDECANAMIDOETHYL)PHENYL SULFAMATE involves several steps. One common method includes the reaction of 4-sulfamoyloxyphenyl ethylamine with tridecanoic acid chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.

Analyse Chemischer Reaktionen

4-(2-TRIDECANAMIDOETHYL)PHENYL SULFAMATE undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfonic acid derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.

Substitution: The sulfamoyloxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Wissenschaftliche Forschungsanwendungen

4-(2-TRIDECANAMIDOETHYL)PHENYL SULFAMATE has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Industry: It is used in the development of new materials and as an additive in various industrial processes.

Wirkmechanismus

The mechanism of action of 4-(2-TRIDECANAMIDOETHYL)PHENYL SULFAMATE involves its interaction with specific molecular targets and pathways. The sulfamoyloxy group is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial activity by disrupting bacterial cell wall synthesis or anti-inflammatory effects by inhibiting specific signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Compound S4 (4-(3-(300,500-Dimethylphenyl)ureido)phenyl sulfamate)

- Structure : Features a phenyl sulfamate core with a ureido-linked dimethylphenyl group.

- Activity : Selective inhibitor of CAIX, a hypoxia-inducible enzyme overexpressed in tumors. Demonstrated efficacy in reducing tumor growth in preclinical models .

- Key Difference : Unlike 4-(2-Tridecanamidoethyl)phenyl sulfamate, S4 lacks a long alkyl chain (tridecanamidoethyl), which may influence membrane permeability and binding kinetics.

Dual Aromatase-Sulfatase Inhibitors (DASIs)

4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate

- Structure: Contains a triazole-cyanophenylamino group attached to the phenyl sulfamate core.

- Activity: First-generation dual inhibitor of aromatase (estrogen synthase) and sulfatase (estrogen-activating enzyme), with IC₅₀ values in the nanomolar range .

Trifluoromethoxy-Substituted Sulfamates

N,N-Dimethyl(2-([4-(trifluoromethoxy)anilino]carbonyl)-3-thienyl)sulfamate (CAS 338794-49-3)

- Structure: Combines a thienyl sulfamate with a trifluoromethoxy-anilino carbonyl group.

- Properties : Molecular weight 410.39 g/mol, density 1.537 g/cm³, predicted pKa ~10.4 .

- Key Difference : The trifluoromethoxy group increases electronegativity and metabolic stability compared to the alkyl chain in 4-(2-Tridecanamidoethyl)phenyl sulfamate.

*Estimated based on tridecanamidoethyl (C13H25NO) contribution.

Structural and Functional Insights

- Alkyl Chain Impact : The tridecanamidoethyl group in 4-(2-Tridecanamidoethyl)phenyl sulfamate likely enhances lipid solubility, favoring interactions with membrane-bound enzymes or intracellular targets. This contrasts with polar groups (e.g., triazole, trifluoromethoxy) in analogs, which may improve water solubility and target specificity .

- Enzyme Selectivity: While S4 and triazole-cyanophenyl DASIs exhibit defined selectivity profiles, the biological targets of 4-(2-Tridecanamidoethyl)phenyl sulfamate remain speculative.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.